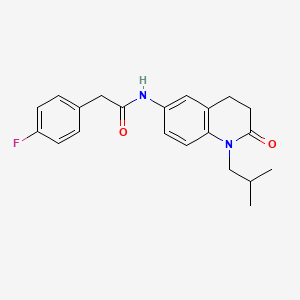

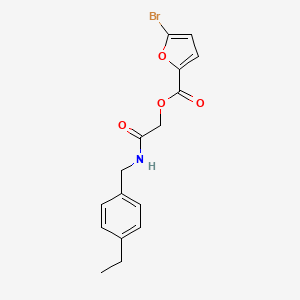

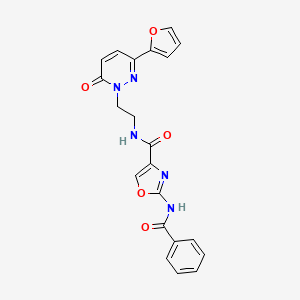

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate" is a chemical entity that appears to be related to various research areas, including organic synthesis and crystallography. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and reactions, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted derivatives. For instance, the transformation with aromatic amines leads to the formation of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, as described in the first paper . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides detailed crystallographic parameters of a related compound, which crystallized in the monoclinic crystal system . Ab initio and DFT calculations were performed to determine total energy, molecular energies, atomic charge distributions, and to calculate bond lengths, bond angles, and torsional angles. The computed geometrical parameters were found to be in good agreement with the experimental results. This indicates that computational methods could be used to predict the molecular structure of "2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate" and to understand its electronic properties .

Chemical Reactions Analysis

The third paper discusses the reactions of ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates with alcohols in the presence of a catalytic amount of concentrated aqueous HCl . The reaction yields 5-alkoxy-2-amino-5-(2-aryl-2-oxoethyl)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid derivatives. A probable reaction mechanism was proposed based on B3LYP/6-311G(d) quantum chemical calculations. This suggests that the compound of interest may also undergo similar reactions with alcohols under acidic conditions, leading to the formation of alkoxy derivatives .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate," they do provide insights into related compounds. For example, the fourth paper describes the synthesis and crystal structure of a related compound, which was characterized using X-ray crystallography, NMR, MS, and IR techniques . These techniques could be employed to determine the physical and chemical properties of the compound , such as solubility, melting point, and stability.

Scientific Research Applications

Pharmacological Potential

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate and related compounds have been investigated for their pharmacological applications, particularly in the context of cardiovascular and anticancer activities. For instance, ethyl 2-[N-substituted benzyl-4a(or 3a)-bromo]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, a compound similar in structure, has been evaluated for anti-arrhythmic activity and cardiovascular effects. Certain derivatives exhibited significant activities at 30 μM, notably affecting the heart rate and contractility (蘇怡芳, 2006).

Anticancer Research

In cancer research, derivatives of this compound have been found to enhance the efficacy of traditional cancer treatments. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, an analogue, has shown promise in overcoming drug resistance in cancer cells, particularly leukemia. It works synergistically with various cancer therapies and exhibits cytotoxicity against a range of hematologic and solid tumor cells (S. Das et al., 2009).

Future Directions

properties

IUPAC Name |

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4/c1-2-11-3-5-12(6-4-11)9-18-15(19)10-21-16(20)13-7-8-14(17)22-13/h3-8H,2,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFARDWGUNBVRTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)

![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2545920.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)

![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)